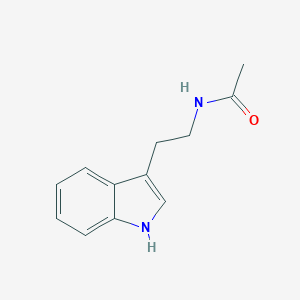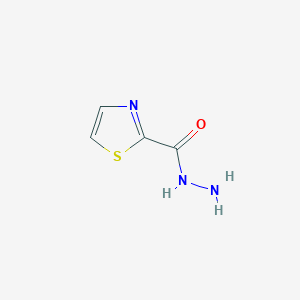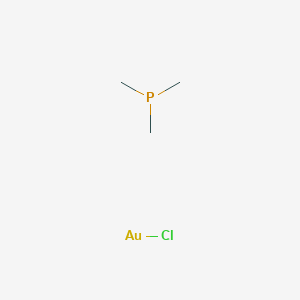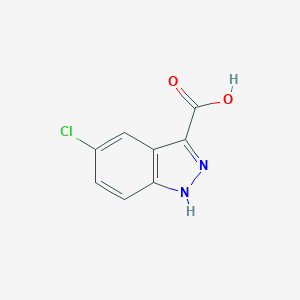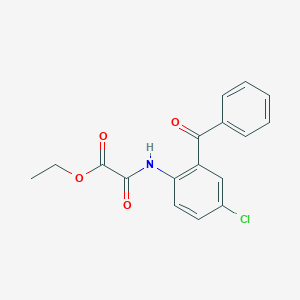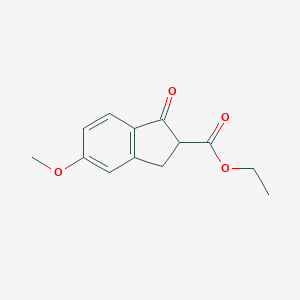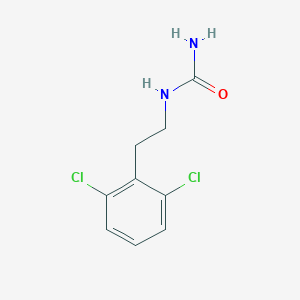
2,6-Dichlorophenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorophenethylurea (DCPU) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPU is a small molecule that is synthesized through a simple and efficient process, making it a popular choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorophenethylurea has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a potential therapeutic agent for various diseases. 2,6-Dichlorophenethylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
2,6-Dichlorophenethylurea inhibits the activity of enzymes by binding to their active site and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2,6-Dichlorophenethylurea used. 2,6-Dichlorophenethylurea has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
2,6-Dichlorophenethylurea has been shown to have a variety of biochemical and physiological effects, including an increase in the concentration of neurotransmitters in the brain, a decrease in the activity of certain enzymes, and a decrease in the production of reactive oxygen species. 2,6-Dichlorophenethylurea has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic effects in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dichlorophenethylurea in lab experiments is its simple and efficient synthesis method. 2,6-Dichlorophenethylurea is also a small molecule, which makes it easy to manipulate and study. However, one limitation of using 2,6-Dichlorophenethylurea is its specificity for certain enzymes, which may limit its use in certain experiments. Additionally, 2,6-Dichlorophenethylurea has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-Dichlorophenethylurea, including the development of new 2,6-Dichlorophenethylurea derivatives with improved specificity and potency, the use of 2,6-Dichlorophenethylurea as a therapeutic agent for neurodegenerative diseases, and the study of 2,6-Dichlorophenethylurea's effects on other enzymes and biochemical pathways. Additionally, 2,6-Dichlorophenethylurea may have potential uses in the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
2,6-Dichlorophenethylurea is synthesized through a simple and efficient process using 2,6-dichlorophenol and ethyl carbamate. The reaction takes place in the presence of a catalyst and produces 2,6-Dichlorophenethylurea as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
17291-86-0 |
|---|---|
Produktname |
2,6-Dichlorophenethylurea |
Molekularformel |
C9H10Cl2N2O |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)4-5-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |
InChI-Schlüssel |
WHCIYAMCNYHKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




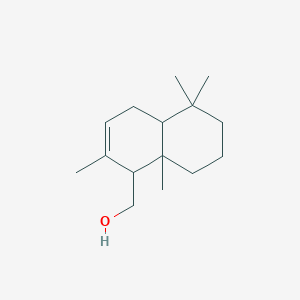
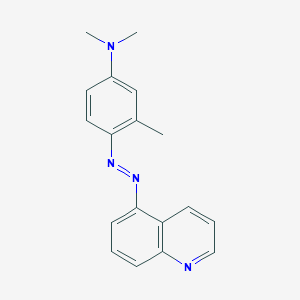
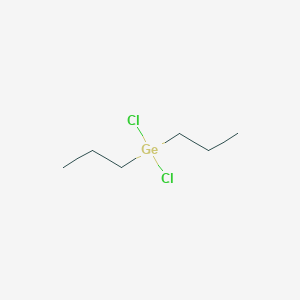
![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
